molecular formula C11H13NO B1610025 2,2-Dimethyl-2H-chromen-6-amine CAS No. 135082-85-8

2,2-Dimethyl-2H-chromen-6-amine

Cat. No. B1610025
Key on ui cas rn: 135082-85-8
M. Wt: 175.23 g/mol
InChI Key: RRJNLKVSQVLBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683189B2

Procedure details

2,2-dimethyl 6-nitro 2H-1-benzopyran (3), 40.1 g (185 mmol) was mixed with 120 g of ethanol, 28.0 g of water and 36.1 g of reduced iron, the resulting mixture was heated to 60° C., and a mixed solution of 4.0 g of 35% (w/w) hydrochloric acid, 16.0 g of ethanol and 4.0 g of water was added dropwise thereto over 50 minutes. After stirring at the same temperature for 2 hours, 10.0 g of 15% (w/w) sodium hydroxide aqueous solution was added dropwise thereto, the resulting mixture was filtered through celite, and then the solvent was distilled off. To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added, the resulting mixture was shaken, left and separated into phases. The aqueous phase was extracted with 68 g of toluene again. The organic phases were combined and washed with 68 g of 5% (w/w) sodium chloride solution, and the solvent was distilled off to obtain a solution of the intended product, 6-amino 2,2-dimethyl 6-2H-1-benzopyran (4) (68.0 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
solvent
Reaction Step One
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
solvent
Reaction Step Two
Quantity
16 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:4]=2[O:3]1.Cl.[OH-].[Na+]>O.C(O)C>[NH2:12][C:9]1[CH:10]=[CH:11][C:4]2[O:3][C:2]([CH3:1])([CH3:15])[CH:7]=[CH:6][C:5]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C
Name
reduced iron
Quantity
36.1 g
Type
reactant
Smiles
Name
Quantity
28 g
Type
solvent
Smiles
O
Name
Quantity
120 g
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 g
Type
solvent
Smiles
O
Name
Quantity
16 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered through celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
To 112 g of the resulting residue, 160 g of toluene and 68.0 g of 10% (w/w) sodium hydroxide aqueous solution were added
STIRRING
Type
STIRRING
Details
the resulting mixture was shaken
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
separated into phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 68 g of toluene again
WASH
Type
WASH
Details
washed with 68 g of 5% (w/w) sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
NC=1C=CC2=C(C=CC(O2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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